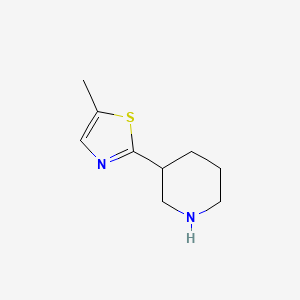

3-(5-Methyl-1,3-thiazol-2-yl)piperidine

説明

BenchChem offers high-quality 3-(5-Methyl-1,3-thiazol-2-yl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-Methyl-1,3-thiazol-2-yl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

5-methyl-2-piperidin-3-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2S/c1-7-5-11-9(12-7)8-3-2-4-10-6-8/h5,8,10H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTFGCOFDZSFVJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)C2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

3-(5-Methyl-1,3-thiazol-2-yl)piperidine CAS 1248102-35-3 properties

An In-depth Technical Guide to 3-(5-Methyl-1,3-thiazol-2-yl)piperidine (CAS 1248102-35-3)

Abstract

This document provides a comprehensive technical overview of 3-(5-Methyl-1,3-thiazol-2-yl)piperidine, a heterocyclic compound identified by CAS number 1248102-35-3. The molecular structure integrates two pharmacologically significant scaffolds: piperidine and thiazole. Piperidine and its derivatives are integral to numerous pharmaceuticals, valued for their metabolic stability and ability to modulate physicochemical properties for improved druggability and pharmacokinetic profiles.[1] Similarly, the thiazole ring is a versatile moiety present in a wide array of biologically active agents, contributing to activities including antimicrobial and anticancer effects.[2] This guide synthesizes the available data on the molecule's properties, proposes a logical synthetic pathway, and explores its potential applications in drug discovery based on the known bioactivities of its constituent fragments. It is intended for researchers, medicinal chemists, and drug development professionals seeking to evaluate this compound as a scaffold for novel therapeutic agents.

Molecular Identity and Physicochemical Properties

The fundamental identification and core physicochemical properties of 3-(5-Methyl-1,3-thiazol-2-yl)piperidine are summarized below. While basic molecular data are established, experimental properties such as melting point, boiling point, and solubility are not widely reported in publicly accessible literature, necessitating empirical determination for specific applications.

| Property | Value | Source |

| CAS Number | 1248102-35-3 | [3] |

| IUPAC Name | 3-(5-Methyl-1,3-thiazol-2-yl)piperidine | N/A |

| Molecular Formula | C₉H₁₄N₂S | [3] |

| Molecular Weight | 182.29 g/mol | [3] |

| Purity | Typically available at ≥95% | [3] |

Proposed Synthetic Pathway

While a specific, peer-reviewed synthesis for 3-(5-Methyl-1,3-thiazol-2-yl)piperidine is not prominently documented, a plausible and efficient synthetic route can be designed based on established methodologies for thiazole and piperidine chemistry. A logical approach involves the condensation of a piperidine-derived thioamide with an α-haloketone, a variant of the classic Hantzsch thiazole synthesis.

Caption: Proposed synthetic workflow for 3-(5-Methyl-1,3-thiazol-2-yl)piperidine.

Experimental Protocol: A Step-by-Step Methodology

The following protocol outlines a robust procedure for the synthesis, grounded in well-established organic chemistry principles.

Step 1: Synthesis of Piperidine-3-carbothioamide (Intermediate 1)

-

To a solution of piperidine-3-carboxamide (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The thionation process is typically complete within 2-4 hours.

-

Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure.

-

Purify the resulting crude residue by column chromatography on silica gel to yield pure piperidine-3-carbothioamide.

-

Causality: Lawesson's reagent is a highly effective thionating agent for converting amides and ketones into their corresponding thio-analogs under relatively mild conditions. Toluene is chosen as a solvent for its high boiling point, which facilitates the reaction.

-

Step 2: Cyclocondensation to form 3-(5-Methyl-1,3-thiazol-2-yl)piperidine (Final Product)

-

Dissolve piperidine-3-carbothioamide (1.0 eq) in ethanol.

-

Add 1-chloropropan-2-one (1.1 eq) to the solution.

-

Heat the mixture to reflux for 4-6 hours. Monitor the formation of the thiazole ring by TLC or LC-MS.

-

After the reaction is complete, cool the mixture and neutralize it with a mild base such as sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final compound via column chromatography to obtain 3-(5-Methyl-1,3-thiazol-2-yl)piperidine.

-

Causality: This step is a classic Hantzsch thiazole synthesis. The nucleophilic sulfur of the thioamide attacks the electrophilic carbon of the α-haloketone, followed by intramolecular cyclization and dehydration to form the stable aromatic thiazole ring. Ethanol is a suitable polar protic solvent for this condensation reaction.

-

Spectroscopic Profile (Predicted)

Experimental spectroscopic data for this specific molecule is scarce. However, a predictive analysis based on its structure and data from analogous compounds can provide valuable characterization insights.[4][5][6]

-

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern for the piperidine ring protons. A distinct singlet corresponding to the methyl group on the thiazole ring would likely appear in the 2.3-2.5 ppm range. A singlet for the C4-proton of the thiazole ring is also anticipated, likely downfield.

-

¹³C NMR: The carbon NMR spectrum should reveal nine distinct signals. The piperidine carbons would resonate in the aliphatic region, while the thiazole ring carbons would appear in the aromatic/heteroaromatic region. The methyl carbon signal would be expected at the upfield end of the spectrum.

-

Mass Spectrometry (MS): The ESI-MS spectrum would be expected to show a prominent [M+H]⁺ peak at m/z 183.29, corresponding to the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely feature C-H stretching vibrations from the aliphatic piperidine and methyl groups around 2850-3000 cm⁻¹. Characteristic C=N and C=C stretching vibrations from the thiazole ring would be expected in the 1500-1650 cm⁻¹ region.[6]

Potential Biological and Pharmacological Significance

No specific biological activity has been reported for 3-(5-Methyl-1,3-thiazol-2-yl)piperidine. However, its hybrid structure, containing both piperidine and thiazole moieties, suggests significant potential for drug development.[1][7]

Caption: Relationship between the core scaffolds and their known biological activities.

-

Antimicrobial and Antifungal Potential: Thiazole and piperidine structures are found in numerous agents with antibacterial and antifungal properties.[2][8] For instance, various thiazolidine piperidine derivatives have demonstrated notable activity against pathogens like Botrytis cinerea and Phytophthora infestans.[8] Similarly, piperidine-substituted benzothiazoles have shown good antibacterial and antifungal efficacy.[9] This suggests that 3-(5-Methyl-1,3-thiazol-2-yl)piperidine could serve as a valuable starting point for novel antimicrobial drug discovery programs.

-

Central Nervous System (CNS) Applications: The piperidine ring is a classic "privileged scaffold" in CNS drug discovery, present in numerous antipsychotic, antidepressant, and analgesic medications.[1] Its ability to interact with various receptors and transporters in the brain, combined with favorable pharmacokinetic properties, makes it a highly sought-after structural motif.

-

Antidiabetic Applications: Recent research has highlighted the potential of piperidine and thiazole derivatives in managing diabetes. Certain morpholino-thiazolyl compounds have shown insulinotropic activities, while other piperidine derivatives act as inhibitors of enzymes like α-amylase and DPP-4, which are key targets in diabetes therapy.[10]

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is available for 3-(5-Methyl-1,3-thiazol-2-yl)piperidine. Therefore, it must be handled with the utmost care, assuming it possesses hazards similar to or greater than its parent heterocycle, piperidine. The following guidelines are based on the known properties of piperidine.[11][12][13]

| Hazard Category | Description & Precautions |

| Flammability | Piperidine is a highly flammable liquid and its vapors may form explosive mixtures with air.[11][12] Keep away from heat, sparks, open flames, and other ignition sources.[13] Use spark-proof tools and explosion-proof equipment.[12] |

| Toxicity | Toxic if inhaled, swallowed, or absorbed through the skin.[12][13][14] Causes severe chemical burns to the skin, eyes, and respiratory tract.[12][14] |

| Handling | Work in a well-ventilated area, preferably under a chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[14] Avoid breathing vapors or mist.[14] |

| Storage | Store in a cool, dry, and well-ventilated place in a tightly closed container.[11][14] Keep away from incompatible materials and sources of ignition.[12][13] |

| First Aid | Eyes: Immediately flush with plenty of water for at least 15 minutes.[12] Skin: Immediately wash with plenty of water while removing contaminated clothing.[12] Ingestion: Do not induce vomiting.[12] Inhalation: Move to fresh air immediately.[12] In all cases of exposure, seek immediate medical attention.[12][14] |

Conclusion

3-(5-Methyl-1,3-thiazol-2-yl)piperidine (CAS 1248102-35-3) is a compound of significant interest for medicinal chemistry and drug development. While comprehensive experimental data remains to be published, its molecular architecture, combining the privileged piperidine scaffold with the versatile thiazole ring, strongly suggests a rich potential for biological activity. This guide has provided its known physicochemical properties, a robust and logical synthetic strategy, a predictive spectroscopic profile, and a well-grounded rationale for its potential applications in antimicrobial, CNS, and metabolic disease research. Further empirical investigation into its synthesis, characterization, and biological screening is highly warranted to unlock its therapeutic potential.

References

- Safety Data Sheet. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025).

- Material Safety Data Sheet - Piperidine, 99% - Cole-Parmer. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2025).

- Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. (n.d.).

- 3-(5-Methyl-1,3-thiazol-2-yl)piperidine - CAS:1248102-35-3. (n.d.). Beijing Xinheng Research Technology Co., Ltd.

- Ding, C., Pan, Y., & Tan, C. (2019). Synthesis and Biological Activity of Thiazolidine Piperidine Nicotinamide Compounds. Youji Huaxue.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).

- Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.).

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). MDPI.

-

Synthesis and Biological Activity of New[12][14]Thiazolo[4,5-d]pyridazin-4(5H)-ones. (n.d.). Retrieved from

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI.

- Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (n.d.). PMC - NIH.

-

Synthesis of 1,3,5-Triazepines and Benzo[f][12][13][14]triazepines and Their Biological Activity: Recent Advances and New Approaches. (2024). MDPI. Retrieved from

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.

- Synthesis And Antimicrobial Activity Of Some New Thiazolidinones Containing N-Methyl Piperazine. (n.d.). Biosciences Biotechnology Research Asia.

- Shafi, S. S., Rajesh, R., & Senthilkumar, S. (2021). Synthesis and Biological Properties of New Piperidine Substituted Benzothiazole Derivatives. Asian Journal of Organic & Medicinal Chemistry, 6(3), 181-185.

- Rahmani, R., Djafri, A., Chouaih, A., Djafri, A., Hamzaoui, F., & Krallafa, A. M. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. SciELO South Africa.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 3. 3-(5-Methyl-1,3-thiazol-2-yl)piperidine - CAS:1248102-35-3 - 北京欣恒研科技有限公司 [konoscience.com]

- 4. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates [mdpi.com]

- 5. Synthesis and Biological Activity of New [1,3]Thiazolo[4,5-d]pyridazin-4(5H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. chemos.de [chemos.de]

- 14. peptide.com [peptide.com]

Technical Monograph: Structural Characterization and Synthetic Utility of 3-(5-Methylthiazol-2-yl)piperidine

Structural Identity & Cheminformatics

The compound 3-(5-methylthiazol-2-yl)piperidine represents a critical fragment in modern drug discovery, combining a saturated nitrogen heterocycle (piperidine) with an electron-deficient aromatic system (thiazole). This scaffold is frequently utilized in Fragment-Based Drug Discovery (FBDD) to modulate solubility, lipophilicity, and target binding affinity.

Core Identifiers

| Property | Value | Notes |

| IUPAC Name | 3-(5-methyl-1,3-thiazol-2-yl)piperidine | |

| Canonical SMILES | CC1=CN=C(S1)C2CCNCC2 | Racemic mixture |

| Isomeric SMILES (R) | CC1=CN=C(S1)[C@H]2CCNCC2 | (R)-enantiomer |

| Isomeric SMILES (S) | CC1=CN=C(S1)[C@@H]2CCNCC2 | (S)-enantiomer |

| Molecular Formula | C9H14N2S | |

| Molecular Weight | 182.29 g/mol | |

| Monoisotopic Mass | 182.0878 Da |

Physicochemical Profile (Calculated)

| Descriptor | Value | Implication for Drug Design |

| cLogP | ~1.8 - 2.1 | Moderate lipophilicity; good for CNS penetration. |

| TPSA | ~41 Ų | Favorable for membrane permeability (Rule of 5 compliant). |

| pKa (Piperidine) | ~10.8 | Basic center; likely protonated at physiological pH (7.4). |

| pKa (Thiazole) | ~2.5 | Weakly basic; remains neutral at physiological pH. |

| H-Bond Donors | 1 (NH) | Secondary amine available for derivatization or H-bonding. |

Stereochemical Considerations

The connectivity at the C3 position of the piperidine ring introduces a chiral center. In a biological context, the enantiomers often exhibit distinct pharmacodynamic profiles.

-

Topological asymmetry: The C3 carbon is bonded to four distinct groups: H, CH2 (C4), CH2 (C2), and the thiazole ring.

-

Resolution: Racemic mixtures are typically resolved via chiral HPLC (e.g., Chiralpak AD-H columns) or synthesized asymmetrically using chiral pool precursors (e.g., nipecotic acid derivatives).

Synthetic Pathways[6][7][8][9][10]

To access this scaffold with high fidelity, two primary retrosynthetic approaches are recommended: the Classical Hantzsch Cyclization (for de novo ring construction) and Transition-Metal Catalyzed Cross-Coupling (for modular assembly).

Retrosynthetic Analysis (DOT Visualization)

Figure 1: Retrosynthetic disconnection strategies showing the construction of the thiazole ring (Route A) versus the coupling of pre-formed rings (Route B).

Protocol: Hantzsch Thiazole Synthesis (Recommended)

This route is preferred for cost-efficiency and scalability. It builds the thiazole ring directly onto the piperidine scaffold.

Reagents:

-

Substrate: N-Boc-piperidine-3-carbothioamide (prepared from the nitrile or amide).

-

Cyclizing Agent: 2-Bromopropanal (alpha-halo aldehyde).

-

Solvent: Ethanol or DMF.

Step-by-Step Methodology:

-

Thioamide Formation:

-

Dissolve N-Boc-3-cyanopiperidine in pyridine/triethylamine.

-

Bubble H₂S gas or treat with (NH₄)₂S to convert the nitrile to the primary thioamide.

-

Checkpoint: Verify conversion via LC-MS (Target Mass + 34 Da).

-

-

Cyclization (Hantzsch Reaction):

-

Dissolve the thioamide (1.0 eq) in anhydrous ethanol.

-

Add 2-bromopropanal (1.1 eq) dropwise at 0°C.

-

Reflux the mixture for 4–6 hours. The mechanism involves S-alkylation followed by intramolecular condensation and dehydration.[1]

-

-

Deprotection:

-

The resulting product is N-Boc-3-(5-methylthiazol-2-yl)piperidine.

-

Treat with 4M HCl in dioxane or TFA/DCM (1:1) to remove the Boc group.

-

Neutralize with NaHCO₃ to obtain the free base.

-

Protocol: Negishi Coupling (Modular)

This route is superior for late-stage functionalization or when specific chirality is required (starting from chiral piperidine).

Mechanism:

-

Zinc Reagent Prep: Treat N-Boc-3-iodopiperidine with activated Zn dust to form the organozinc reagent.

-

Coupling: React with 2-bromo-5-methylthiazole using Pd(dppf)Cl₂ catalyst in THF at 60°C.

-

Advantage: Preserves stereochemistry at the C3 position better than harsh cyclization conditions.

Medicinal Chemistry Applications

The 3-(5-methylthiazol-2-yl)piperidine scaffold acts as a versatile pharmacophore.

Bioisosterism & Binding

-

Thiazole: Acts as a bioisostere for pyridine or oxazole. The sulfur atom increases lipophilicity (LogP) compared to oxazole, potentially improving blood-brain barrier (BBB) permeability. The nitrogen at position 3 of the thiazole ring serves as a hydrogen bond acceptor (HBA).

-

Piperidine: Provides a solubilizing basic handle. The secondary amine allows for the attachment of "tail" regions (e.g., ureas, amides, or sulfonyl groups) to reach deep into protein binding pockets.

Known Scaffold Utility

This specific architecture is observed in:

-

Kinase Inhibitors: Targeting the ATP-binding pocket where the thiazole interacts with the hinge region.

-

GPCR Ligands: Particularly in Somatostatin or Dopamine receptor modulators where the basic nitrogen mimics endogenous neurotransmitters.

Signal Transduction Context (DOT Visualization)

Figure 2: Pharmacophoric mapping of the scaffold, highlighting the three critical interaction points with biological targets.

References

-

Hantzsch Thiazole Synthesis: Hantzsch, A. (1887).[1] "Ueber die Synthese des Thiazols (Pyridins der Thiophenreihe)". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

-

Piperidine Synthesis Strategies: "General strategy for the synthesis of piperidine derivatives." ResearchGate.

-

Thiazole Medicinal Chemistry: "Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance." Current Topics in Medicinal Chemistry.

-

PubChem Compound Summary: "3-(5-Ethyl-1-methylimidazol-2-yl)piperidine" (Analogous Structure for Cheminformatics Verification). National Center for Biotechnology Information.

-

Negishi Coupling Protocols: "Zinc-mediated synthesis of heterocycles." Organic Chemistry Portal.

Sources

Thiazole-Piperidine Hybrid Scaffolds in Medicinal Chemistry

Executive Summary

The hybridization of pharmacophores is a cornerstone strategy in modern medicinal chemistry to overcome the limitations of single-target drugs. The thiazole-piperidine hybrid represents a privileged scaffold, merging the diverse bioactivity of the thiazole ring (a 5-membered N,S-heterocycle) with the favorable pharmacokinetic profile of the piperidine moiety (a 6-membered N-heterocycle).

This guide provides a technical deep-dive into the design, synthesis, and structure-activity relationships (SAR) of these hybrids. It is designed for medicinal chemists and drug developers seeking to leverage this scaffold for neurodegenerative, oncological, and antimicrobial indications.

Structural Rationale & Pharmacophore Fusion[1]

The synergy between thiazole and piperidine stems from their complementary physicochemical properties:

-

Thiazole Moiety: Acts as a hydrogen bond acceptor and a bioisostere of pyridine. It often serves as the "warhead" or the primary binding element in enzyme active sites (e.g., interacting with Ser200 in AChE or ATP-binding pockets in kinases).

-

Piperidine Moiety: Provides solubility and bioavailability (LogP modulation). It frequently acts as a spacer or a hydrophobic interacting group, fitting into the anionic subsites of targets (e.g., the peripheral anionic site of AChE).

-

Linker Strategy: The geometry and flexibility of the linker (amide, hydrazone, methylene, or sulfonamide) determine the scaffold's ability to adopt the bioactive conformation.

Synthetic Methodologies

The construction of thiazole-piperidine hybrids typically follows convergent synthesis. The most robust and widely cited method involves the Hantzsch Thiazole Synthesis coupled with nucleophilic substitution or amide coupling.

Core Protocol: Hantzsch Condensation & Coupling

This protocol describes the synthesis of a 2,4-disubstituted thiazole linked to a piperidine core.

Reagents:

- -Haloketone (e.g., Phenacyl bromide derivatives)

-

Thiourea or Thioamide derivative of Piperidine

-

Solvent: Anhydrous Ethanol (EtOH) or DMF

-

Base: Triethylamine (TEA) or

Step-by-Step Methodology:

-

Precursor Synthesis (Thiosemicarbazone Formation):

-

React 1-acetylpiperidine or a piperidine-conjugated ketone with thiosemicarbazide in refluxing ethanol with catalytic acetic acid for 3–5 hours.

-

Checkpoint: Monitor TLC for the disappearance of the ketone.

-

-

Hantzsch Cyclization:

-

Dissolve the thiosemicarbazone/thioamide intermediate (1.0 eq) in anhydrous ethanol.

-

Add the substituted phenacyl bromide (1.0 eq) dropwise at room temperature.

-

Reflux the mixture for 4–8 hours.

-

Observation: A precipitate often forms as the hydrobromide salt.

-

-

Work-up & Purification:

Synthetic Workflow Diagram[3]

Figure 1: Convergent synthetic pathway for thiazole-piperidine hybrids via Hantzsch cyclization.

Therapeutic Applications & SAR

Neurodegenerative Diseases (Alzheimer's)

Target: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).[3]

-

Mechanism: Dual binding site inhibition. The piperidine ring interacts with the catalytic anionic site (CAS), while the thiazole moiety binds to the peripheral anionic site (PAS) or vice versa, often bridged by a flexible linker to span the enzyme gorge.

-

Key SAR Findings:

-

Linker Length: A 2-4 carbon spacer or an acetamide linker is optimal for spanning the AChE gorge.

-

Substituents: Electron-withdrawing groups (F, Cl) on the phenyl ring attached to the thiazole enhance

stacking with Trp286. -

Potency: Compounds like 3i and 3j (Ref 4) have demonstrated

values as low as 0.025 µM against AChE, comparable to Donepezil.[4]

-

Oncology (Anticancer)

Targets: Tubulin polymerization, EGFR/VEGFR kinases.

-

Mechanism: Disruption of microtubule dynamics leading to G2/M phase arrest; ATP-competitive inhibition of kinases.

-

Key SAR Findings:

-

C4-Position: Bulky aryl groups at the thiazole C4 position are crucial for hydrophobic pocket occupation.

-

Piperidine Modification: N-benzyl or N-benzoyl piperidine derivatives show enhanced cytotoxicity against HCT-116 and MCF-7 lines.

-

Potency: Bis-thiazole-piperazine hybrids have shown

values in the low nanomolar range (e.g., 1.2 nM against HepG2) (Ref 8).

-

Antimicrobial Activity

Targets: DNA Gyrase, Topoisomerase IV.[5]

-

Key SAR Findings:

-

Hydrophilicity: The amphiphilic nature of the hybrid aids in penetrating bacterial membranes.[6]

-

Selectivity: Thiazole-piperidine hybrids have shown superior activity against C. albicans compared to standard antibacterials, suggesting strong antifungal potential.

-

Data Summary: Comparative Potency

The following table summarizes key quantitative data from recent literature regarding this scaffold.

| Compound ID | Target | Cell Line / Assay | Reference | |

| 3j | AChE | Ellman Assay | 0.025 µM | [4] |

| 5o | AChE | Ellman Assay | 0.97 µM | [1] |

| 9i | Cytotoxicity | HepG2 (Liver Cancer) | 1.2 nM | [8] |

| 2e | Tubulin | Tubulin Polymerization | 7.78 µM | [7] |

| 35c | Antimicrobial | E. coli | 100-200 µg/mL | [5] |

Mechanism of Action Visualization

The diagram below illustrates the dual-binding mode of a typical Thiazole-Piperidine inhibitor within the Acetylcholinesterase (AChE) active site, a primary application of this scaffold.

Figure 2: Dual-site binding mechanism of Thiazole-Piperidine hybrids in the AChE enzyme gorge.

Future Outlook

The versatility of the thiazole-piperidine scaffold suggests three emerging directions:

-

PROTACs (Proteolysis Targeting Chimeras): Using the piperidine moiety as an E3 ligase recruiter (e.g., Cereblon binding) linked to a thiazole-based protein of interest binder.

-

Covalent Inhibitors: Incorporating acrylamide "warheads" onto the piperidine nitrogen to target catalytic cysteines in kinases.

-

Multi-target Directed Ligands (MTDLs): Expanding the hybrid to include antioxidant moieties (e.g., phenolic groups) to combat oxidative stress in neurodegeneration alongside AChE inhibition.

References

-

Design, synthesis and evaluation of new thiazole-piperazines as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

Thiazole-substituted Benzoylpiperazine Derivatives as Acetylcholinesterase Inhibitors. Drug Development Research. Link

-

Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Antibiotics. Link

-

Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules. Link

-

Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. Link

-

Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Medicinal Chemistry. Link

-

Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. Pharmaceuticals. Link

-

Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Rising Therapeutic Potential of 3-Substituted Piperidine Thiazole Derivatives: A Technical Guide for Drug Discovery Professionals

The convergence of privileged structural motifs in medicinal chemistry has often paved the way for the discovery of novel therapeutic agents with enhanced potency and selectivity. Among these, the amalgamation of the piperidine and thiazole scaffolds has emerged as a particularly fruitful strategy. This technical guide offers an in-depth exploration of the synthesis, biological activities, and mechanistic underpinnings of 3-substituted piperidine thiazole derivatives, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate this promising chemical space.

The Strategic Fusion of Piperidine and Thiazole: A Rationale for Enhanced Bioactivity

The piperidine ring, a ubiquitous six-membered nitrogen-containing heterocycle, is a cornerstone of numerous pharmaceuticals due to its ability to confer favorable pharmacokinetic properties and engage in crucial interactions with biological targets.[1] Its flexible conformation allows it to adapt to the steric and electronic requirements of various receptor binding pockets. The 3-substitution on the piperidine ring provides a key vector for introducing chemical diversity, enabling the fine-tuning of a molecule's biological profile.

Complementing the piperidine core, the thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is another "privileged" structure in drug discovery.[2][3] Thiazole-containing compounds exhibit a remarkably broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[2][4] The thiazole nucleus can participate in hydrogen bonding, and π-π stacking, and act as a bioisosteric replacement for other functional groups, thereby enhancing target engagement.

The conjugation of these two pharmacophores into a single molecular entity, specifically with a substituent at the 3-position of the piperidine ring, creates a unique chemical scaffold with the potential for synergistic or novel biological effects. This guide will delve into the practical aspects of realizing this potential.

Synthetic Pathways to 3-Substituted Piperidine Thiazole Derivatives

The construction of 3-substituted piperidine thiazole derivatives can be achieved through several synthetic strategies. A common and effective approach involves a multi-step synthesis that first builds the substituted piperidine and thiazole moieties separately, followed by their coupling.

General Synthesis Workflow

A representative synthetic workflow is depicted below. This process typically starts with the preparation of a suitable 3-substituted piperidine precursor and a thiazole intermediate, which are then joined together.

Caption: Generalized synthetic workflow for 3-substituted piperidine thiazole derivatives.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol outlines a common method for synthesizing a 3-substituted piperidine thiazole derivative, specifically focusing on an amide linkage, a frequently employed connection.

Step 1: Synthesis of a 3-Substituted Piperidine Intermediate

-

Hydrogenation of a Substituted Pyridine: A substituted pyridine (e.g., a methyl-substituted pyridine) is subjected to hydrogenation to yield the corresponding piperidine.[5]

-

Reaction: Dissolve the substituted pyridine in a suitable solvent like methanol or ethanol.

-

Catalyst: Add a catalyst such as Platinum(IV) oxide (PtO2) or a rhodium-based catalyst.[1]

-

Conditions: Place the reaction mixture in a high-pressure vessel and apply hydrogen gas (typically 50-100 psi) at room temperature or slightly elevated temperatures.

-

Work-up: After the reaction is complete (monitored by TLC or GC-MS), filter the catalyst, and concentrate the filtrate under reduced pressure to obtain the crude 3-substituted piperidine. Purification can be achieved by distillation or column chromatography.

-

Step 2: Synthesis of a Thiazole Intermediate

-

Hantzsch Thiazole Synthesis: This classic method is widely used for the formation of the thiazole ring.[6]

-

Reaction: React a thiosemicarbazide derivative with an α-haloketone (e.g., 2-bromoacetophenone) in a polar solvent like ethanol.[7]

-

Conditions: The reaction is typically refluxed for several hours.

-

Work-up: Upon cooling, the product often precipitates and can be collected by filtration. The crude product can be recrystallized from a suitable solvent to yield the pure thiazole intermediate.

-

Step 3: Coupling of Piperidine and Thiazole Moieties

-

Amide Bond Formation:

-

Activation: Convert the carboxylic acid group on either the piperidine or thiazole moiety to a more reactive species, such as an acid chloride or by using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Reaction: React the activated carboxylic acid with the amino group of the other moiety in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in an aprotic solvent like dichloromethane or DMF.

-

Conditions: The reaction is usually stirred at room temperature until completion.

-

Work-up: The reaction mixture is typically washed with aqueous solutions to remove byproducts and unreacted starting materials. The organic layer is then dried and concentrated. The final product is purified by column chromatography or recrystallization.

-

Diverse Biological Activities and Therapeutic Potential

The unique structural features of 3-substituted piperidine thiazole derivatives have led to the discovery of a wide array of biological activities.

Tabulated Overview of Biological Activities

| Biological Activity | Target/Mechanism of Action (where known) | Representative IC50/MIC Values | Reference(s) |

| Anticancer | Inhibition of kinases (e.g., VEGFR-2), induction of apoptosis, cell cycle arrest. | IC50: 2.57 µM (MCF-7 cells) for some derivatives.[8] | [6][8] |

| Antimicrobial | Inhibition of essential bacterial enzymes, disruption of cell wall synthesis. | MICs ranging from 1-50 µg/mL against various bacterial and fungal strains. | [9][10][11] |

| Anticonvulsant | Modulation of ion channels or neurotransmitter systems. | Exhibited activity in pentylenetetrazole-induced convulsion models in mice.[12] | [2][12] |

| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes, reduction of pro-inflammatory cytokines. | IC50 values in the low micromolar range for inhibition of bovine serum albumin denaturation.[13] | [11][13] |

| Antidiabetic | Inhibition of α-glucosidase. | IC50 values as low as 1.80 µM for urease and 3.61 µM for α-glucosidase inhibition.[14] | [14][15] |

| Neuroprotective | Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), inhibition of β-amyloid aggregation. | IC50: 0.151 µM (hAChE) and 0.103 µM (hBuChE) for some derivatives.[16] | [16] |

| Antioxidant | Scavenging of free radicals (e.g., DPPH). | IC50 values as low as 4.67 µg/mL in DPPH scavenging assays.[17] | [17] |

In Vitro and In Vivo Screening Protocols

3.2.1. In Vitro Anticancer Activity Assessment (MTT Assay)

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.[8]

-

Cell Seeding: Seed the cells in 96-well plates at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized 3-substituted piperidine thiazole derivatives for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[8]

3.2.2. In Vivo Anticonvulsant Activity Screening (Pentylenetetrazole-induced Seizure Model)

-

Animal Model: Use adult mice of a specific strain.

-

Compound Administration: Administer the test compounds intraperitoneally or orally at different doses. A control group receives the vehicle, and a positive control group receives a standard anticonvulsant drug like phenobarbitone.[12]

-

Induction of Seizures: After a specific period (e.g., 30-60 minutes), administer a convulsant agent like pentylenetetrazole (PTZ) subcutaneously.

-

Observation: Observe the animals for the onset and duration of seizures (e.g., clonic and tonic convulsions) for a defined period.

-

Data Analysis: Record the percentage of animals protected from seizures and the latency to the onset of seizures. Compare the results of the test groups with the control groups to evaluate the anticonvulsant activity.[12]

Mechanistic Insights and Structure-Activity Relationships

Understanding the mechanism of action is crucial for the rational design of more potent and selective derivatives. The biological activity of 3-substituted piperidine thiazole derivatives is often dictated by the nature and position of the substituents on both the piperidine and thiazole rings.

Key Signaling Pathways and Molecular Targets

The diverse biological activities of these compounds suggest their interaction with multiple signaling pathways and molecular targets. For instance, in cancer, they may inhibit key kinases involved in cell proliferation and angiogenesis, such as VEGFR-2.[8] In neurodegenerative diseases, they can act as dual inhibitors of cholinesterases, crucial enzymes in the cholinergic pathway.[16]

Caption: Potential mechanisms of action in Alzheimer's disease and cancer.

Structure-Activity Relationship (SAR) Insights

-

Substituents on the Thiazole Ring: The nature of the substituent at the 2-position of the thiazole ring is often critical for activity. For instance, aromatic or heteroaromatic groups can enhance π-π stacking interactions with the target protein.

-

Substituents at the 3-Position of the Piperidine Ring: The size, stereochemistry, and electronic properties of the substituent at the 3-position of the piperidine ring can significantly influence binding affinity and selectivity.

-

Linker between the Two Rings: The nature and length of the linker connecting the piperidine and thiazole moieties are crucial for optimal orientation within the binding site. An amide linker is a common and effective choice.

Future Directions and Conclusion

The field of 3-substituted piperidine thiazole derivatives is ripe with opportunities for further exploration. Future research should focus on:

-

Stereoselective Synthesis: The development of stereoselective synthetic methods to access enantiomerically pure compounds, which may exhibit improved potency and reduced off-target effects.

-

Expanded Biological Screening: Screening of these derivatives against a wider range of biological targets and disease models.

-

Computational Modeling: The use of in silico tools for rational drug design, including molecular docking and ADMET prediction, to guide the synthesis of more effective and safer drug candidates.

References

- Chengrong Ding, Yayun Pan, et al. (2019). Synthesis and Biological Activity of Thiazolidine Piperidine Nicotinamide Compounds. Youji huaxue.

- Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. (2021). PMC.

- In vivo screening and toxicity studies of indolinone incorporated thiosemicarbazone, thiazole and piperidinosulfonyl moieties as anticonvulsant agents. (2021). PubMed.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. (2023). PMC.

- Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (n.d.).

- Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. (2020). ACS Omega.

- Synthesis and Biological Properties of New Piperidine Substituted Benzothiazole Derivatives. (2021).

- An Overview of Thiazole Derivatives and its Biological Activities. (2023).

- An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024).

- Unveiling new thiazole-clubbed piperazine derivatives as multitarget anti-AD: Design, synthesis, and in silico studies. (2024). PubMed.

- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI.

- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023).

- a Some drugs containing thiazole or/and piperazine moiety; b design strategy of target compounds. (n.d.).

- Synthesis of substituted thiazole derivatives 2 and 3. (n.d.).

- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived

- In Vitro Screening of Thiazole-Containing Compounds: A Technical Guide. (n.d.). Benchchem.

- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI.

- In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase. (2024). PMC.

- Imidazopyridine-Based Thiazole Derivatives as Potential Antidiabetic Agents: Synthesis, In Vitro Bioactivity, and In Silico Molecular Modeling Approach. (2023). MDPI.

- New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study. (n.d.). PMC.

- Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives. (2015).

- Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1. (2022). PubMed.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. researchgate.net [researchgate.net]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. naturalspublishing.com [naturalspublishing.com]

- 12. In vivo screening and toxicity studies of indolinone incorporated thiosemicarbazone, thiazole and piperidinosulfonyl moieties as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Unveiling new thiazole-clubbed piperazine derivatives as multitarget anti-AD: Design, synthesis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Physicochemical Profiling of 3-(5-Methyl-1,3-thiazol-2-yl)piperidine

[1]

Abstract

This technical guide provides a comprehensive physicochemical analysis of 3-(5-Methyl-1,3-thiazol-2-yl)piperidine (CAS: 1248102-35-3), a critical heterocyclic building block in Fragment-Based Drug Discovery (FBDD).[1] Focusing on Molecular Weight (MW) and Lipophilicity (LogP/LogD), this document synthesizes theoretical parameters with rigorous experimental validation protocols. As a scaffold, this molecule offers a unique balance of aliphatic solubility (piperidine) and aromatic polarity (thiazole), making it an ideal candidate for optimizing Ligand Efficiency (LE) and Lipophilic Efficiency (LipE) in early-stage drug development.[2]

Molecular Identity & Structural Analysis[1][2][3][4]

The precise characterization of the scaffold is the prerequisite for any medicinal chemistry campaign.[1][2] 3-(5-Methyl-1,3-thiazol-2-yl)piperidine is a bifunctional fragment containing a basic secondary amine and an electron-rich aromatic thiazole ring.[1]

Structural Specifications

| Parameter | Value | Notes |

| IUPAC Name | 3-(5-Methyl-1,3-thiazol-2-yl)piperidine | |

| CAS Number | 1248102-35-3 | |

| Molecular Formula | C | |

| SMILES | CC1=CN=C(S1)C2CCCNC2 | Useful for cheminformatics parsing |

| Chirality | C3 of Piperidine | Commercial supplies are typically racemic unless specified (R/S).[1] |

Molecular Weight Analysis

Value: 182.29 g/mol [1][2][3][4]

-

Calculation: C (9 × 12.011) + H (14 × 1.008) + N (2 × 14.007) + S (1 × 32.[2]06) = 182.29 Da.[2]

-

Significance in FBDD:

-

Rule of Three Compliance: The MW is well below the 300 Da cutoff for fragments, allowing significant "growth room" for functionalization without violating Lipinski’s Rule of 5 in the final drug candidate.[1][2]

-

Ligand Efficiency (LE): Low MW maximizes LE potential.[2] A binding affinity (

) of just 1 mM yields a favorable LE score, justifying hit-to-lead progression.[1]

-

Lipophilicity Assessment (LogP vs. LogD)

Understanding the partition coefficient is critical for predicting membrane permeability and off-target toxicity.[1][2] For this molecule, the distinction between LogP (neutral species) and LogD (pH-dependent distribution) is paramount due to the ionizable piperidine nitrogen.[2]

Theoretical Profiling[1][2]

-

cLogP (Neutral): Estimated at 1.2 – 1.6 .[2]

-

pKa Estimation:

-

LogD (pH 7.4): Estimated at -1.5 to -0.5 .[1]

Biological Implications[1][3][7][8]

-

Solubility: The high fraction of ionization at pH 7.4 ensures excellent aqueous solubility, simplifying formulation for in vitro assays.[1][2]

-

Permeability: While the cation has lower passive permeability, the equilibrium ensures a small fraction of neutral species exists to cross membranes, or it may utilize solute carrier transporters (SLCs).[1][2]

Experimental Protocols

Protocol A: Molecular Weight Verification via LC-MS (ESI+)

Objective: Confirm identity and purity (>95%) prior to biological testing.

-

Sample Preparation: Dissolve 0.1 mg of compound in 1 mL of 50:50 Acetonitrile:Water (0.1% Formic Acid).

-

Instrumentation: Agilent 1290 Infinity II LC coupled with 6120 Quadrupole MS (or equivalent).

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1][2]

-

Method:

-

Validation Criteria:

Protocol B: High-Throughput LogD Determination (ChromLogD)

Objective: Determine lipophilicity at pH 7.4 without the variability of shake-flask emulsions.[1]

-

Principle: Retention time on a C18 column is correlated to lipophilicity using a calibration set of known standards.

-

Buffer Preparation: 20 mM Ammonium Acetate adjusted to pH 7.4.

-

Calibration Standards: Prepare a mix of low-to-high LogD compounds (e.g., Atenolol, Propranolol, Naproxen).[1][2]

-

Execution:

-

Calculation:

Visualization of Physicochemical Workflows

Diagram: Physicochemical Profiling Workflow

This diagram illustrates the logical flow from compound acquisition to data validation, ensuring "Go/No-Go" decisions are based on verified metrics.[1][2]

Caption: Workflow for validating physicochemical properties of the thiazole-piperidine scaffold.

Diagram: pH-Dependent Ionization Equilibrium

Understanding the protonation state is vital for interpreting LogD.[1][2]

Caption: Ionization equilibrium of the piperidine nitrogen, determining the effective lipophilicity.

Applications in Drug Design[1][2]

The 3-(5-Methyl-1,3-thiazol-2-yl)piperidine scaffold is highly valued for:

-

Vectorization: The piperidine nitrogen serves as an ideal attachment point for linkers or warheads (e.g., in PROTACs).[2]

-

Metabolic Stability: The thiazole ring is generally resistant to oxidative metabolism compared to phenyl rings, potentially improving half-life (

).[2] -

Stereochemical Exploration: The chiral center at C3 allows for the exploration of 3D space, a key factor in improving selectivity against flat aromatic targets.[1][2]

References

-

PubChem. 3-(5-Methyl-1,3-thiazol-2-yl)piperidine Compound Summary. National Library of Medicine.[1][2] Available at: [Link][2]

-

Waring, M. J. Lipophilicity in drug discovery.[1][2] Expert Opinion on Drug Discovery, 2010.[1][2] Available at: [Link][2]

-

Leeson, P. D., & Springthorpe, B. The influence of drug-like concepts on decision-making in medicinal chemistry.[1][2] Nature Reviews Drug Discovery, 2007.[1][2] Available at: [Link]

Sources

Role of Thiazole-Piperidine Pharmacophores in Drug Discovery

An In-Depth Technical Guide for Medicinal Chemists[1]

Executive Summary

The fusion of thiazole and piperidine pharmacophores represents a high-value strategy in modern medicinal chemistry, particularly for navigating the "solubility-permeability" trade-off.[1] While thiazole acts as a robust aromatic core facilitating

This guide analyzes the Thiazole-Piperidine scaffold, distinguishing it from its piperazine analogs. It details the Structure-Activity Relationship (SAR) driving its success in neurodegenerative (Alzheimer’s) and oncological therapeutics, provides a validated synthetic protocol, and examines the structural logic of FDA-approved agents like Avatrombopag .

Medicinal Chemistry & SAR Logic

The Synergistic Architecture

The efficacy of this hybrid scaffold relies on the complementary electronic and steric profiles of its two components.

| Component | Physicochemical Role | Biological Interaction |

| 1,3-Thiazole | Aromatic Linker & Acceptor: Planar, electron-deficient.[1] The Nitrogen (N3) is a weak base ( | Engages in |

| Piperidine | Solubility & Basicity: Saturated | Forms critical salt bridges with Asp/Glu residues (e.g., Asp74 in AChE). Increases aqueous solubility and metabolic stability relative to piperazine (no susceptible N-N bond). |

| Linker | Conformational Switch: Determines the spatial orientation. Common linkers include direct C-N bonds, methylene bridges ( | Controls the distance between the aromatic core and the cationic headgroup, essential for "dual-site" binding in enzymes like Acetylcholinesterase (AChE). |

SAR Visualization

The following diagram illustrates the functional logic utilized in optimizing thiazole-piperidine hybrids.

Figure 1: Functional decomposition of the Thiazole-Piperidine pharmacophore, highlighting key binding interactions.[1]

Therapeutic Applications & Case Studies

Neurology: Dual-Binding AChE Inhibitors

The thiazole-piperidine hybrid is a "privileged structure" for Alzheimer's disease drug discovery.[1]

-

Mechanism: These compounds act as dual-binding site inhibitors of Acetylcholinesterase (AChE).[1]

-

The Piperidine moiety mimics acetylcholine, binding to the Catalytic Anionic Site (CAS) at the bottom of the enzyme gorge (interacting with Trp84 and Phe330).

-

The Thiazole moiety acts as a spacer and binds to the Peripheral Anionic Site (PAS) near the gorge entrance (interacting with Trp279), preventing

-amyloid aggregation which is accelerated by the PAS.

-

-

Evidence: Research indicates that thiazole-piperidine derivatives can achieve

values in the nanomolar range (

Oncology: Kinase & Tubulin Inhibition

-

Tubulin Polymerization: Thiazole-piperidine hybrids (often linked via hydrazone or amide bonds) occupy the colchicine binding site of tubulin, disrupting microtubule dynamics and causing cell cycle arrest in the G2/M phase.

-

Case Study: Avatrombopag (Doptelet)

-

Indication: Thrombocytopenia (CLD).[2]

-

Structure Analysis: Avatrombopag is a complex hybrid containing both a thiazole and a piperidine ring.

-

Thiazole Sector: A central 2,4,5-trisubstituted thiazole ring organizes the molecule's geometry.

-

Piperidine Sector: A piperidine-4-carboxylic acid moiety is linked to a pyridine ring.[1]

-

-

Role: The piperidine carboxylic acid mimics the thrombopoietin (TPO) peptide functionality, engaging in electrostatic interactions, while the hydrophobic thiazole core stabilizes the ligand within the TPO receptor transmembrane domain.

-

Experimental Protocol: Synthesis of Thiazole-Piperidine Hybrids

This protocol describes a robust, modular synthesis of a 4-(piperidin-1-ylmethyl)thiazole derivative using the Hantzsch synthesis followed by nucleophilic substitution.[1] This route is self-validating via TLC and melting point analysis.[1]

Synthetic Pathway Diagram

Figure 2: Modular synthesis of thiazole-piperidine hybrids via Hantzsch cyclization.

Step-by-Step Methodology

Step 1: Hantzsch Cyclization (Formation of Chloromethylthiazole)

-

Reagents: Dissolve 1.0 eq of the appropriate thioamide (e.g., benzothioamide) and 1.1 eq of 1,3-dichloroacetone in absolute ethanol (

). -

Reaction: Heat the mixture to reflux (

) for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 4:1). The starting thioamide spot should disappear. -

Workup: Cool to room temperature. If the product precipitates, filter and wash with cold ethanol. If not, evaporate the solvent and recrystallize from ethanol/water.

-

Checkpoint: The product, 4-(chloromethyl)-2-phenylthiazole , is typically a white/pale yellow solid.[1]

Step 2: Nucleophilic Substitution (Piperidine Coupling)

-

Reagents: Dissolve the 4-(chloromethyl)thiazole intermediate (1.0 eq) in DMF (

). Add anhydrous -

Reaction: Stir at

for 3–5 hours. Monitor by TLC (Mobile phase: DCM/MeOH 95:5). A new, more polar spot (staining with Dragendorff’s reagent due to the tertiary amine) will appear. -

Workup: Pour the reaction mixture into ice-cold water. Extract with Ethyl Acetate (

).[3] Wash the organic layer with brine, dry over -

Purification: Purify via column chromatography (Silica gel, DCM

5% MeOH/DCM). -

Validation:

Biological Evaluation: AChE Inhibition Assay

To validate the efficacy of the synthesized hybrid, the Ellman’s Method is the industry standard.

-

Preparation: Prepare stock solutions of the test compound in DMSO.

-

Enzyme Mix: In a 96-well plate, add phosphate buffer (pH 8.0), DTNB (Ellman’s reagent), and AChE enzyme (0.05 U/mL). Incubate at

for 10 minutes. -

Substrate Addition: Add Acetylthiocholine iodide (ATChI).

-

Measurement: Monitor the absorbance at 412 nm for 5–10 minutes. The hydrolysis of ATChI produces thiocholine, which reacts with DTNB to form a yellow anion (5-thio-2-nitrobenzoate).[1]

-

Calculation: Determine the % Inhibition and

relative to a Donepezil control.-

Self-Validation: The control wells (no inhibitor) must show a linear increase in absorbance. If the slope is flat, the enzyme is inactive.

-

References

-

Vertex AI Search. (2024). Design, synthesis and evaluation of new thiazole-piperazines as acetylcholinesterase inhibitors. Taylor & Francis. 4[5][6][7][8][9]

-

Vertex AI Search. (2024). Rational design of the new thiazole–piperazine hybrids as acetylcholinesterase inhibitors. ResearchGate. 10[5][6][7][8][9]

-

Vertex AI Search. (2024). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. NIH. 11

-

Vertex AI Search. (2024). Avatrombopag Chemical Structure and Mechanism. NIH PubChem. 12

-

Vertex AI Search. (2024). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. NIH. 13

-

Vertex AI Search. (2024). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. MDPI. 14

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. researchgate.net [researchgate.net]

- 3. excli.de [excli.de]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. kuey.net [kuey.net]

- 10. researchgate.net [researchgate.net]

- 11. Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Avatrombopag | C29H34Cl2N6O3S2 | CID 9852519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives [mdpi.com]

An In-depth Technical Guide to 3-(5-Methyl-1,3-thiazol-2-yl)piperidine: Synthesis, Properties, and Therapeutic Potential

This technical guide provides a comprehensive overview of 3-(5-Methyl-1,3-thiazol-2-yl)piperidine, a heterocyclic compound of interest in medicinal chemistry. While specific research on this exact molecule is limited in publicly accessible literature, its constituent moieties—the piperidine ring and the 5-methyl-1,3-thiazole group—are well-established pharmacophores. This guide will, therefore, synthesize available data with established principles of medicinal chemistry and synthetic strategies for related structures to provide a thorough technical profile for researchers, scientists, and drug development professionals.

The piperidine scaffold is a cornerstone in drug design, present in numerous pharmaceuticals due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[1] Similarly, the thiazole ring is a versatile heterocycle known for a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The strategic combination of these two fragments in 3-(5-Methyl-1,3-thiazol-2-yl)piperidine suggests a molecule with significant potential for novel therapeutic applications.

Core Compound Data and Physicochemical Properties

The fundamental identifiers and computed properties for 3-(5-Methyl-1,3-thiazol-2-yl)piperidine are summarized below. This data serves as a foundational reference for any experimental or computational work involving this compound.

| Identifier/Property | Value | Source |

| CAS Number | 1248102-35-3 | [2][3] |

| Molecular Formula | C9H14N2S | [2] |

| Molecular Weight | 182.29 g/mol | [2] |

| Purity | ≥95% (as per commercial suppliers) | [2] |

Synthesis and Methodologies

The synthesis of 3-substituted piperidines is a well-explored area of organic chemistry, with numerous methodologies available.[1] A general and effective approach for synthesizing 3-(5-Methyl-1,3-thiazol-2-yl)piperidine would likely involve the strategic coupling of the two heterocyclic systems.

Conceptual Synthetic Workflow

A plausible synthetic route could involve the construction of the piperidine ring onto a pre-functionalized thiazole or, more commonly, the attachment of the thiazole moiety to a piperidine precursor. One such conceptual pathway involves the reaction of a suitable piperidine derivative with a thiazole building block. For instance, a protected 3-aminopiperidine could be reacted with a 5-methyl-1,3-thiazole derivative bearing a suitable electrophilic group at the 2-position.

Alternatively, modern cross-coupling strategies offer a powerful approach. A rhodium-catalyzed asymmetric reductive Heck reaction, for example, has been successfully used to synthesize enantioenriched 3-substituted piperidines from pyridine and boronic acids.[4][5] This highlights a sophisticated method for controlling stereochemistry at the 3-position of the piperidine ring, which is often crucial for biological activity.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-(5-Methyl-1,3-thiazol-2-yl)piperidine - CAS:1248102-35-3 - 北京欣恒研科技有限公司 [konoscience.com]

- 3. 1334146-70-1,phenyl(5-propyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Thiazole Ring Bioisosteres in Piperidine-Based Drug Design

Introduction: Beyond the Privileged Scaffold

The piperidine ring is one of the most ubiquitous scaffolds in modern medicinal chemistry, rightfully earning its status as a "privileged structure".[1] This six-membered saturated heterocycle is a cornerstone in the design of numerous approved drugs, particularly those targeting the central nervous system (CNS).[2][3] Its prevalence stems from a combination of desirable attributes: a conformationally flexible, three-dimensional structure that can effectively present substituents to biological targets, a basic nitrogen atom that can form critical salt-bridge interactions, and its general synthetic accessibility.[1]

However, the very properties that make piperidine so useful can also be liabilities. Its high basicity can lead to unwanted interactions with off-targets like the hERG potassium channel, potentially causing cardiotoxicity. The aliphatic nature of the ring can be a site for metabolic oxidation, leading to poor pharmacokinetic profiles. Furthermore, the lipophilicity conferred by substituted piperidines can sometimes hinder the development of compounds with optimal ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4]

This guide delves into a sophisticated medicinal chemistry strategy to address these challenges: the use of the thiazole ring as a non-classical bioisostere for the piperidine scaffold. Bioisosterism, the replacement of a molecular fragment with another that retains similar biological activity, is a powerful tool for fine-tuning the properties of a lead compound.[5] By exploring the rationale, benefits, and practical workflows for this specific bioisosteric replacement, we aim to provide researchers with a comprehensive framework for expanding their chemical space and designing safer, more effective therapeutics.

Section 1: The Piperidine and Thiazole Rings: A Tale of Two Heterocycles

The decision to replace a piperidine ring with a thiazole is not a simple one-for-one swap; it is a strategic decision rooted in the fundamental differences in their physicochemical properties. While structurally distinct, the thiazole ring can emulate the spatial arrangement of key pharmacophoric features of a substituted piperidine while offering a profoundly different electronic and metabolic profile.

From a medicinal chemistry perspective, the causality behind this choice is multi-faceted. We are not merely swapping one ring for another; we are trading basicity for aromaticity, flexibility for planarity, and metabolic liability for stability.

Comparative Physicochemical Properties

A direct comparison reveals the strategic trade-offs a medicinal chemist makes when considering this bioisosteric switch.

| Property | Piperidine | Thiazole | Rationale for Bioisosteric Replacement |

| Structure | Saturated, 6-membered ring | Aromatic, 5-membered ring | The planar thiazole, with appropriate substitution, can project vectors in 3D space that mimic those of a piperidine in its preferred binding conformation. |

| Basicity (pKa) | ~11 (Strongly Basic)[2] | ~2.5 (Weakly Basic)[6] | Drastically reduces basicity to mitigate hERG liability and other off-target effects associated with highly basic amines. Can improve oral bioavailability by reducing ionization in the gut. |

| Aromaticity | Non-aromatic | Aromatic[7] | Introduces the potential for new, favorable π-π stacking or cation-π interactions with the target protein, potentially increasing potency.[8] |

| Hydrogen Bonding | N-H is a hydrogen bond donor. | Ring Nitrogen is a hydrogen bond acceptor.[5] | Offers an alternative hydrogen bonding pattern that may be more favorable for a given target, or can be used to displace a water molecule in the binding pocket. |

| Lipophilicity (LogP) | Varies with substitution, can be high. | Generally lower than equivalently substituted aliphatic rings.[9] | Can reduce overall lipophilicity, improving solubility and the overall ADME profile. |

| Metabolic Stability | Susceptible to N-dealkylation and C-H oxidation. | Aromatic ring is generally more resistant to oxidative metabolism. | Enhances metabolic stability, potentially leading to a longer half-life and improved pharmacokinetic profile. |

| Shape | Flexible (Chair/Boat conformations)[1] | Planar and rigid.[10] | Locks the pharmacophoric elements into a defined orientation, which can increase selectivity and potency by reducing the entropic penalty of binding. |

Section 2: The Strategic Rationale in Drug Design

The application of a thiazole-for-piperidine bioisosteric replacement is a hypothesis-driven process aimed at solving specific drug design problems.

Mitigating hERG Toxicity

One of the most compelling reasons for this replacement is the reduction of cardiotoxicity risk. Many drugs have been withdrawn from the market due to their inhibition of the hERG potassium channel. This inhibition is often linked to a combination of high lipophilicity and a positively charged nitrogen atom at physiological pH. By replacing a strongly basic piperidine with a weakly basic thiazole, the positive charge is eliminated, significantly reducing the likelihood of hERG channel binding. This principle has been successfully applied by replacing phenyl rings with nitrogen-containing heterocycles like thiazole to eliminate hERG activity.[9]

Enhancing Target Engagement and Selectivity

The saturated piperidine ring interacts with protein targets primarily through van der Waals forces and ionic interactions via its nitrogen. The aromatic thiazole ring adds a rich layer of potential interactions.[7] The ability to form π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding pocket can provide a significant boost in binding affinity.[8] This is a new interaction that the parent piperidine compound cannot achieve. Furthermore, the rigidity of the thiazole ring can pre-organize the molecule into a conformation that is more favorable for binding, reducing the entropic cost and potentially increasing both potency and selectivity.

Improving ADME Properties

A common challenge in drug discovery is "LogP creep," where lead optimization efforts result in molecules that are too lipophilic, leading to poor solubility, high plasma protein binding, and rapid metabolism. Replacing a substituted piperidine with a thiazole can be an effective strategy to reduce lipophilicity and improve aqueous solubility.[11] The inherent stability of the aromatic thiazole ring to oxidative metabolism can also address metabolic hotspots within the piperidine ring, leading to improved bioavailability and a more predictable pharmacokinetic profile.[9]

Section 3: Experimental Workflow for Bioisosteric Evaluation

A rigorous, self-validating experimental cascade is essential to confirm the viability of the bioisosteric replacement. The protocol must be designed to provide a head-to-head comparison of the parent (piperidine) and analog (thiazole) compounds across key pharmacological and developability parameters.

Design and Synthesis Workflow

The initial phase combines computational prediction with robust chemical synthesis. The goal is to create a direct analog where the thiazole ring and its substituents are positioned to mimic the key binding elements of the original piperidine-containing molecule.

Caption: Workflow for the design and synthesis of a thiazole bioisostere.

Protocol: Synthesis via Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic and reliable method for constructing the thiazole ring.[12]

-

Reactant Preparation: Prepare the requisite α-haloketone and thioamide. The choice of these starting materials is critical as they will determine the substitution pattern on the final thiazole ring, which must mimic the pharmacophore of the parent piperidine compound.

-

Cyclocondensation: Dissolve the α-haloketone (1.0 eq) and the thioamide (1.1 eq) in a suitable solvent such as ethanol or DMF.

-

Reaction: Heat the mixture under reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The causality here is that the heat provides the activation energy for the nucleophilic attack of the thioamide sulfur on the α-carbon of the ketone, followed by cyclization and dehydration to form the aromatic thiazole ring.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure. Purify the crude product using column chromatography on silica gel or by recrystallization to yield the pure thiazole analog.

-

Validation: Confirm the structure and purity (>95%) of the final compound using ¹H NMR, ¹³C NMR, and HRMS. This step is a self-validating control, ensuring that the correct molecule is being advanced to biological testing.

In Vitro Evaluation Cascade

This phase is designed as a go/no-go decision-making tree. The thiazole analog must demonstrate comparable or improved properties over the piperidine parent to justify further investigation.

Caption: A tiered workflow for the in vitro evaluation of the bioisostere.

Protocol: GPCR Functional Assay (Example: cAMP Assay)

This protocol assesses the functional activity of the compounds at a Gs or Gi-coupled GPCR target.[13]

-

Cell Culture: Culture HEK293 cells stably expressing the target GPCR of interest in DMEM supplemented with 10% FBS and appropriate selection antibiotics. Plate the cells in 384-well plates and grow to 80-90% confluency.

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of both the parent piperidine compound and the thiazole analog in DMSO. A known reference agonist/antagonist should be included as a positive control.

-

Assay Procedure:

-

Wash the cells with assay buffer (e.g., HBSS).

-

Add the diluted compounds to the cells and pre-incubate for 15 minutes.

-

For antagonist mode, add a known EC₈₀ concentration of the natural ligand. For agonist mode, proceed to the next step.

-

Add a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation. This is a critical control to ensure the measured signal is robust.

-

Incubate for 30 minutes at room temperature.

-

-

Detection: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, LANCE). The signal is inversely proportional to the cAMP concentration.

-

Data Analysis: Plot the response versus the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ (for antagonists) or EC₅₀ (for agonists) and the maximum efficacy (Emax).

Data Analysis and Interpretation

The ultimate goal is to determine if the bioisosteric switch was successful. All quantitative data should be summarized in a table for a clear, direct comparison.

| Parameter | Parent (Piperidine) | Analog (Thiazole) | Desired Outcome for Analog |

| Target Binding (Ki) | 10 nM | 8 nM | Maintained or Improved Potency (≤10 nM) |

| Functional Potency (EC₅₀) | 50 nM | 45 nM | Maintained or Improved Potency (≤50 nM) |

| Aqueous Solubility | 5 µM | 50 µM | Improved (≥10-fold increase) |

| Microsomal Stability (t½) | 15 min | >60 min | Improved (≥3-fold increase) |

| hERG Inhibition (IC₅₀) | 1 µM | >30 µM | Significantly Reduced (≥10-fold increase) |

| CYP3A4 Inhibition (IC₅₀) | 2 µM | >50 µM | Significantly Reduced (≥10-fold increase) |

In this hypothetical example, the thiazole bioisostere would be considered a resounding success. It maintained on-target potency while dramatically improving solubility, metabolic stability, and, most critically, the safety window with respect to hERG and CYP inhibition.

Conclusion

The replacement of a piperidine ring with a thiazole is a sophisticated, non-classical bioisosteric strategy that requires a deep understanding of medicinal chemistry principles. It is not a universal solution but rather a powerful tool to be deployed when facing specific challenges such as high basicity-driven toxicity, metabolic instability, or the need for new interactions to drive potency. By leveraging the unique aromatic and electronic properties of the thiazole ring, researchers can overcome common hurdles in drug development and unlock new potential within their chemical series. The systematic, hypothesis-driven workflow outlined in this guide provides a robust framework for designing, synthesizing, and validating these novel analogs, ultimately paving the way for the development of safer and more effective medicines.

References

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

-

Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (2016). Current Topics in Medicinal Chemistry, 16(26), 2841-2862. Retrieved February 12, 2026, from [Link]

-

Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (2016). Semantic Scholar. Retrieved February 12, 2026, from [Link]

-

A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (n.d.). ijarsct.co.in. Retrieved February 12, 2026, from [Link]

-

A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). St. Joseph's College of Pharmacy, Cherthala. Retrieved February 12, 2026, from [Link]

-